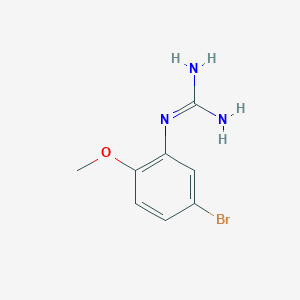

N-(5-bromo-2-methoxyphenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN3O |

|---|---|

Molecular Weight |

244.09 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)guanidine |

InChI |

InChI=1S/C8H10BrN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

MIUQODAPKSZPMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for Guanidine Derivatives

Established Synthetic Routes to N-Arylguanidines

The construction of the N-arylguanidine moiety can be achieved through a variety of synthetic strategies, ranging from classical methods to modern catalytic systems. These approaches offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Classical Guanidinylation Strategies (e.g., from Thioureas, Pyrazole-1-carboxamidines, S-Alkylisothioureas)

Traditional methods for the synthesis of N-arylguanidines often rely on the reaction of an amine with a suitable guanidinylating agent. These reagents are designed to transfer a guanidine (B92328) or a protected guanidine fragment to the amine nucleophile.

One of the most common approaches involves the use of thioureas . N,N'-disubstituted thioureas can be activated with thiophilic metal salts, such as mercury(II) chloride, or with coupling reagents like Mukaiyama's reagent to facilitate the addition of an amine and subsequent elimination to form the guanidine. rsc.org

Pyrazole-1-carboxamidines are another class of effective guanidinylating agents. organic-chemistry.org These reagents react with primary and secondary amines, often under mild conditions, to afford the corresponding guanidines. organic-chemistry.orgthieme-connect.de The reaction proceeds via nucleophilic attack of the amine on the amidine carbon, followed by the elimination of pyrazole. The use of polymer-bound pyrazole-1-carboxamidines has been explored to simplify product purification. thieme-connect.de For instance, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized as a reagent for the preparation of a range of guanidines via nitroguanidine (B56551) intermediates. organic-chemistry.org

S-Alkylisothioureas , such as N,N′-di-Boc-S-methylisothiourea, are also widely used. nih.gov The S-methyl group acts as a good leaving group upon nucleophilic attack by an amine. This method is particularly useful for introducing protected guanidine functionalities that can be deprotected in a subsequent step. The reaction is often promoted by the addition of a mercury salt or other activating agents. nih.gov

| Guanidinylating Agent | General Reaction Scheme | Key Features |

| Thioureas | R-NH-C(=S)-NH-R' + R''-NH2 → R-NH-C(=NR'')-NH-R' | Requires activation with thiophilic reagents. |

| Pyrazole-1-carboxamidines | Pyrazole-C(=NH)-NH2 + R-NH2 → R-NH-C(=NH)-NH2 | Generally mild reaction conditions. |

| S-Alkylisothioureas | R-NH-C(=NH)-SMe + R'-NH2 → R-NH-C(=NH)-NH-R' | Good for introducing protected guanidines. |

Novel and Modified Synthetic Approaches to Substituted Guanidines

Recent advancements in synthetic methodology have led to the development of new and improved routes to substituted guanidines, often addressing the limitations of classical methods, such as the use of toxic reagents or harsh reaction conditions.

One notable approach involves a sequential one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through N-phthaloylguanidine intermediates and offers a wide substrate scope under mild conditions. rsc.org Another innovative method is the scandium(III) triflate-catalyzed guanylation of amines with cyanamide (B42294) in water, which avoids the need for pre-activated guanidinylating reagents. organic-chemistry.org

Palladium-Catalyzed C-N Cross-Coupling Reactions for Aryl Guanidine Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, and this has been extended to the synthesis of N-arylguanidines. These methods typically involve the coupling of an aryl halide or triflate with a guanidine or a protected guanidine derivative. While direct coupling with guanidine can be challenging, strategies have been developed that utilize protected guanidines or guanidine surrogates.

For example, a palladium-catalyzed cascade reaction of azides with isonitriles and amines can provide access to functionalized guanidines. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination to yield N-acylguanidines. organic-chemistry.org

One-Pot and Multicomponent Reactions for Guanidine Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. A copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines has been developed. organic-chemistry.org Additionally, a sequential one-pot approach for the synthesis of N,N'-disubstituted guanidines using N-chlorophthalimide, isocyanides, and amines has been reported, providing straightforward access to a diverse range of guanidines. rsc.org

Targeted Synthesis of N-(5-bromo-2-methoxyphenyl)guanidine and its Precursors

The synthesis of the target compound, this compound, would logically commence with the preparation of its aniline (B41778) precursor, 5-bromo-2-methoxyaniline (B1307452).

Synthesis of the Precursor: 5-bromo-2-methoxyaniline

A common route to 5-bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline (o-anisidine). The directing effects of the methoxy (B1213986) and amino groups favor substitution at the para position to the strongly activating amino group.

A proposed synthetic scheme is as follows:

Guanidinylation of 5-bromo-2-methoxyaniline

With the precursor in hand, the guanidinyl group can be introduced using one of the established methods described in section 2.1. A plausible approach would be the reaction of 5-bromo-2-methoxyaniline with a guanidinylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride or by reacting it with cyanamide in the presence of a catalyst.

A potential synthetic route is the reaction of 5-bromo-2-methoxyaniline with cyanamide in the presence of an acid catalyst, such as nitric acid or hydrochloric acid, with heating. This is a direct and atom-economical approach to the desired N-arylguanidine.

| Reactant 1 | Reactant 2 | Proposed Conditions | Product |

| 5-bromo-2-methoxyaniline | Cyanamide | Acid catalyst (e.g., HNO3), heat | This compound |

| 5-bromo-2-methoxyaniline | 1H-Pyrazole-1-carboxamidine HCl | Base (e.g., Et3N), solvent (e.g., DMF) | This compound |

| 5-bromo-2-methoxyaniline | N,N'-Di-Boc-S-methylisothiourea | HgCl2, Et3N, solvent (e.g., DMF) | N,N'-Di-Boc-N''-(5-bromo-2-methoxyphenyl)guanidine |

The resulting this compound could then be isolated and purified using standard techniques such as crystallization or chromatography.

Derivatization and Functionalization Strategies of Related Guanidine Scaffolds

The guanidine functional group is highly versatile and can be derivatized to modulate the physicochemical and biological properties of the parent molecule. The presence of multiple nitrogen atoms allows for a range of chemical transformations.

One common strategy is the alkylation or acylation of the guanidine nitrogen atoms. This can be achieved by reacting the guanidine with alkyl halides or acylating agents. The degree of substitution can often be controlled by the reaction conditions and the stoichiometry of the reagents. For peptidic ligands, a method for the modification of the guanidine group has been demonstrated, involving terminally (Nω) alkylated and acetylated guanidine groups. beilstein-journals.org

Another approach is to incorporate the guanidine moiety into a heterocyclic ring system . This can be achieved through cyclization reactions with bifunctional reagents. For example, reaction with β-dicarbonyl compounds can lead to the formation of substituted pyrimidines.

Furthermore, the aryl ring of this compound provides an additional site for functionalization. The bromine atom can participate in various cross-coupling reactions , such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce a wide range of substituents. The methoxy group could potentially be cleaved to reveal a phenol, which could then be further functionalized.

| Derivatization Strategy | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, base | N-alkyl-N'-(5-bromo-2-methoxyphenyl)guanidine |

| N-Acylation | Acyl chloride or anhydride, base | N-acyl-N'-(5-bromo-2-methoxyphenyl)guanidine |

| Aryl Cross-Coupling (Suzuki) | Arylboronic acid, Pd catalyst, base | N-(5-aryl-2-methoxyphenyl)guanidine |

| O-Demethylation | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr3) | N-(5-bromo-2-hydroxyphenyl)guanidine |

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this compound and the development of analogs with tailored properties.

Introduction of Varied Substituents on Aryl and Guanidine Moieties

The synthesis of this compound can be approached through several established methods for the preparation of N-aryl guanidines. A common strategy involves the reaction of a corresponding aryl amine with a guanylating agent. In this case, the key precursor would be 5-bromo-2-methoxyaniline.

One plausible synthetic route involves a one-pot synthesis utilizing carbamoyl (B1232498) isothiocyanates. This method is advantageous as it avoids harsh conditions and the use of toxic reagents like cyanogen (B1215507) bromide. The general procedure involves the reaction of an amine with a carbamoyl isothiocyanate to form a thiourea (B124793) intermediate, which is then coupled with another amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to yield the desired guanidine. While this method is versatile for producing 1,3-disubstituted guanidines, modifications would be necessary for the synthesis of the target compound. acs.org

Another adaptable method is a one-pot, three-component reaction involving N-chlorophthalimide, an isocyanide, and an amine. This approach provides access to a diverse range of N,N'-disubstituted guanidines under mild conditions. chemicalbook.com The reaction proceeds through an N-phthaloyl-guanidine intermediate. For the synthesis of this compound, 5-bromo-2-methoxyaniline would serve as the amine component.

A more direct approach is the guanylation of an amine with a pre-formed guanylating agent. Various reagents have been developed for this purpose, including S-methylisothioureas and pyrazole-1-carboxamidines. The choice of guanylating agent and reaction conditions can be optimized to achieve the desired substitution pattern on the guanidine moiety.

The introduction of substituents on the aryl ring, such as the bromo and methoxy groups in the target compound, is typically accomplished by starting with a pre-substituted aniline. The synthesis of precursors like 3-bromo-4-methoxyaniline (B105698) has been reported, involving a three-step reaction sequence of bromination, etherification, and nitro-reduction starting from p-nitrochlorobenzene. google.com

Below is a table summarizing potential synthetic strategies for N-aryl guanidines applicable to the synthesis of this compound.

| Method | Key Reagents | Advantages | Potential Challenges for Target Synthesis |

| From Carbamoyl Isothiocyanates | Amine, Carbamoyl isothiocyanate, EDCI | One-pot, mild conditions | Requires specific carbamoyl isothiocyanate |

| From N-Chlorophthalimide | Amine, Isocyanide, N-Chlorophthalimide | One-pot, diverse products | Isocyanide availability |

| From S-Methylisothiourea | Amine, S-Methylisothiourea derivative | Direct guanylation | Potential for over-alkylation |

| From Cyanamide | Amine, Cyanamide | Readily available starting material | Often requires harsh conditions |

Stereoselective Synthesis of Cyclic Guanidines and Analogues

The development of stereoselective methods for the synthesis of cyclic guanidines is of great interest due to their prevalence in natural products and their utility as chiral catalysts. beilstein-journals.org

One notable approach is the directed stereoselective guanidinylation of alkenes. In this method, a guanidine unit is delivered as an intact fragment, guided by a hydroxy or carboxy group on the alkene substrate. This process typically exhibits a high level of stereocontrol. A key advantage of this method is that the directing group can be cleaved under mild conditions following the cyclization. Current time information in Pasuruan, ID.

Silver-catalyzed intramolecular hydroamination of N-allylguanidines represents another efficient route to substituted cyclic guanidines. These reactions can be used to construct quaternary stereocenters and yield both monocyclic and bicyclic products in high yields. acs.org Mechanistic studies suggest that oxygen plays a role in stabilizing the silver catalyst. acs.org

The following table outlines key features of these stereoselective synthetic methods.

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Control |

| Directed Guanidinylation | N-Iodosuccinimide (NIS) | Intramolecular cyclization of an alkene with a tethered guanidine | High, directed by a functional group |

| Silver-Catalyzed Hydroamination | Silver Nitrate (AgNO₃) | Intramolecular hydroamination of an N-allylguanidine | Can generate quaternary stereocenters |

Reaction Mechanism Elucidation in Guanidine Synthesis

Understanding the reaction mechanisms involved in guanidine synthesis is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanism of guanidine formation. For instance, in the reaction of guanidinium (B1211019) chlorides with dimethyl acetylenedicarboxylate, a tandem aza-Michael addition/intramolecular cyclization mechanism has been proposed. beilstein-archives.org These studies help in rationalizing the formation of different products by considering the relative stabilities of various tautomers and reaction intermediates. beilstein-archives.org

The role of catalysts in guanidine synthesis is another area of active investigation. In copper-catalyzed three-component synthesis of N-aryl guanidines, the copper catalyst is believed to facilitate the coupling of cyanamides, arylboronic acids, and amines. sigmaaldrich.com Similarly, in the silver-catalyzed hydroamination of N-allylguanidines, the silver catalyst activates the alkene for nucleophilic attack by the guanidine nitrogen. acs.org

The mechanism of organocatalytic reactions involving guanidines has also been studied. Chiral guanidines can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions. The strong basicity of guanidines allows them to deprotonate pro-nucleophiles, while the resulting guanidinium ion can act as a hydrogen bond donor to activate the electrophile.

The table below summarizes mechanistic aspects of different guanidine synthesis methods.

| Reaction Type | Key Mechanistic Feature | Investigative Tools |

| Aza-Michael/Cyclization | Tautomer equilibrium influencing product distribution | DFT Calculations, NMR Spectroscopy |

| Metal-Catalyzed Guanidinylation | Oxidative addition, reductive elimination cycles | Catalyst screening, kinetic studies |

| Organocatalyzed Reactions | Bifunctional activation via hydrogen bonding | In-situ IR spectroscopy, computational modeling |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing ¹H or ¹³C NMR spectroscopic data for N-(5-bromo-2-methoxyphenyl)guanidine were found. Such data would be essential for confirming the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, including their connectivity and spatial relationships.

High-Resolution Mass Spectrometry (HRMS) in Compound Verification

There is no available HRMS data for this compound in the reviewed literature. HRMS analysis is crucial for determining the precise mass and elemental composition of a compound, thereby confirming its molecular formula.

X-ray Crystallography for Definitive Molecular Structure Determination

A crystallographic study of this compound has not been reported. X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details.

Spectroscopic Analysis of Intermolecular Interactions in Crystalline States

As no crystal structure has been published, there are no corresponding studies on the intermolecular interactions within the crystalline lattice of this compound. This type of analysis would typically investigate phenomena such as hydrogen bonding and π-stacking, which are fundamental to understanding the solid-state properties of a compound.

Computational Chemistry and in Silico Modeling for Guanidine Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This simulation predicts the binding mode and affinity, offering insights into the ligand's potential biological function. For N-(5-bromo-2-methoxyphenyl)guanidine, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The guanidinium (B1211019) group, which is typically protonated at physiological pH, is a potent hydrogen bond donor, often forming critical interactions with negatively charged or polar residues in a receptor's active site.

Research on structurally related guanidine (B92328) compounds has shown their ability to bind to various biological targets. For example, docking studies on novel benzenesulphonamides have suggested their binding to the colchicine (B1669291) site of tubulin, indicating potential antimitotic activity. nih.gov Similarly, virtual screening of guanidine alkaloids has identified potential binding to viral proteins like the main protease of SARS-CoV-2. nih.gov A hypothetical docking study of this compound against a kinase target might reveal interactions where the guanidinium group forms salt bridges with aspartate or glutamate (B1630785) residues, while the bromo-methoxyphenyl moiety occupies a hydrophobic pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Target Residues |

| Binding Affinity (kcal/mol) | -8.5 | ASP-145, LYS-72 |

| Hydrogen Bonds | 3 | ASP-145 (2), GLU-91 (1) |

| Halogen Bonds | 1 | LEU-83 (backbone C=O) |

| Hydrophobic Interactions | 4 | VAL-57, ALA-70, LEU-134 |

Note: The data in this table is illustrative and represents typical outputs from a molecular docking simulation.

Molecular Dynamics Simulations to Investigate Dynamic Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations track the movements and interactions of every atom in the system, providing crucial information on the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

For the this compound-target complex predicted by docking, an MD simulation would be performed to validate its stability. Researchers often run simulations for periods ranging from nanoseconds to microseconds to observe conformational changes. Analysis of the simulation trajectory can reveal whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained over time. For instance, MD simulations were used to confirm the stable binding interactions of promising guanidine alkaloids with their viral targets. nih.gov Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein.

Table 2: Typical Analysis Parameters from a 100 ns MD Simulation

| Analysis Metric | Description | Illustrative Finding for this compound |

| RMSD | Measures the average deviation of atomic positions from a reference structure. | Ligand RMSD remains below 2.0 Å, indicating a stable binding pose. |

| RMSF | Measures the fluctuation of individual residues around their average positions. | Low fluctuation in active site residues, suggesting rigidification upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Key hydrogen bonds between the guanidinium group and ASP-145 are present for >90% of the simulation time. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the ligand exposed to the solvent. | A decrease in SASA upon binding confirms the ligand is buried within the binding pocket. |

Note: The findings in this table are hypothetical examples of results obtained from an MD simulation study.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and a variety of electronic properties. DFT is instrumental in understanding the intrinsic reactivity of a molecule like this compound.

Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the molecular geometry can be optimized to its lowest energy state. nih.gov From this optimized structure, global reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals, quantify the chemical reactivity and stability of the molecule. For example, studies on 5-bromo-2-aminobenzimidazole derivatives used DFT to calculate descriptors such as chemical hardness (η), which measures resistance to deformation of electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Definition | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 5.95 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.50 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. | 2.23 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. | 3.73 eV |

| Electrophilicity Index (ω) | ω = χ² / 2η | A measure of electrophilic character. | 3.12 eV |

Note: Values are hypothetical, based on typical ranges for similar organic molecules. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Properties

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and spectroscopic properties. mdpi.comnih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. grafiati.com FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. Typically, the electron-rich guanidinium group and the methoxy-substituted phenyl ring would contribute significantly to the HOMO, making them likely sites for electrophilic attack. The LUMO might be distributed over the aromatic system, indicating regions susceptible to nucleophilic attack. This analysis provides a fundamental understanding of the molecule's chemical behavior and potential interaction sites.

Table 4: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.95 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.45 |

Note: Values are hypothetical, based on calculations for related bromo-aromatic compounds. mdpi.com

Pharmacophore Modeling and Virtual Screening for Rational Design

Pharmacophore modeling is a technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would be constructed based on its structural features and predicted binding mode.

Key pharmacophoric features would likely include:

Hydrogen Bond Donors (HBD): The N-H groups of the guanidinium moiety.

Positive Ionizable Feature: The cationic guanidinium center.

Aromatic Ring (AR): The phenyl ring.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the methoxy (B1213986) group.

Halogen Bond Donor (HBD): The bromine atom, which can form halogen bonds.

Once developed, this pharmacophore model can be used as a 3D query to perform a virtual screening of large chemical databases. nih.gov This process rapidly filters millions of compounds to identify novel molecules that possess the same essential pharmacophoric features as this compound. This approach accelerates the discovery of new lead compounds with potentially similar or improved biological activity, providing a rational and efficient strategy for drug discovery. mdpi.com

Table 5: Key Pharmacophoric Features of this compound

| Feature Type | Description | Number of Features |

| Hydrogen Bond Donor | N-H groups capable of donating a proton in a hydrogen bond. | 3 |

| Positive Ionizable | Group that is positively charged at physiological pH. | 1 |

| Aromatic Ring | Aromatic center for hydrophobic or π-stacking interactions. | 1 |

| Hydrogen Bond Acceptor | Atom with a lone pair capable of accepting a hydrogen bond. | 1 |

| Hydrophobic Center | Non-polar region of the molecule. | 1 |

Preclinical Biological Activity Profiling and Mechanistic Elucidation

Antimicrobial Research Applications

No specific research studies detailing the antimicrobial applications of N-(5-bromo-2-methoxyphenyl)guanidine were identified. Consequently, there is no data to report on its efficacy, mechanisms of action, or specific bacterial targets.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

There are no available in vitro studies that assess the antibacterial efficacy of this compound against common Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), or Methicillin-resistant Staphylococcus aureus (MRSA). Therefore, key metrics like Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound have not been established in the scientific literature.

Biofilm Disruption Activities and Mechanisms

No published research was found that investigates the potential of this compound to disrupt bacterial biofilms. The mechanisms by which it might interfere with biofilm formation, maturation, or dispersion remain unstudied.

Investigations into Membrane Depolarization and Cell Wall Stress as Mechanisms of Action

The potential mechanisms of antibacterial action for this compound, such as the induction of bacterial membrane depolarization or cell wall stress, have not been explored in any available studies.

Identification and Validation of Bacterial Enzyme Targets

There is no information available regarding the interaction of this compound with any bacterial enzymes. Specifically, its potential to target and inhibit enzymes like Signal Peptidase IB has not been investigated.

Antineoplastic and Antiproliferative Research

Similar to the antimicrobial research, the field of antineoplastic and antiproliferative research lacks specific studies on this compound.

In vitro Cytotoxicity against Human and Experimental Cancer Cell Lines

No in vitro studies documenting the cytotoxic or antiproliferative effects of this compound against any human or experimental cancer cell lines were found. As a result, data regarding its potency, such as IC50 values across different cancer cell lines, is not available.

Exploration of Anti-microtubule Agents within Guanidine (B92328) Scaffolds

The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. While research has not specifically detailed the anti-microtubule effects of this compound, studies on related molecular structures highlight the potential for compounds with similar substitutions to interfere with tubulin polymerization.

For instance, research into a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share the substituted methoxyphenyl moiety, revealed potent cytotoxic and anti-microtubule activities. nih.govnih.gov Although these compounds possess a sulphonamide core instead of a guanidine group, the findings indicate that methoxy (B1213986) and bromo substitutions on the phenyl ring system can contribute to significant anti-proliferative effects. One of the most potent compounds from this series was shown to severely disrupt the cellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov This was achieved through inhibition of tubulin polymerization, with docking studies suggesting a binding interaction at the colchicine (B1669291) site of tubulin. nih.gov

While these findings are on a different chemical scaffold, they underscore the importance of the substitution pattern on the aromatic ring in designing molecules that target microtubules. The electronic and steric properties conferred by the bromo and methoxy groups on the phenyl ring of this compound could potentially allow it to interact with tubulin or other proteins involved in microtubule stability, a hypothesis that warrants future investigation. Other studies have identified different chemical structures, such as azaindole derivatives, that act as microtubule polymerization inhibitors and bind to the colchicine site on tubulin. nih.gov

Mechanisms of Cell Growth Inhibition and Apoptosis Induction in Research Models

The guanidine moiety is a structural feature in various natural and synthetic compounds that exhibit significant anti-proliferative and pro-apoptotic activities.

Studies on marine-derived guanidine alkaloids, such as crambescidins, have demonstrated potent inhibition of tumor cell proliferation. nih.gov The mechanisms involve the downregulation of key cell cycle proteins, including cyclin-dependent kinases (CDK2/6) and cyclins (D/A), alongside the upregulation of CDK inhibitors. nih.gov Furthermore, these guanidine compounds were found to disrupt the integrity of the tumor cell cytoskeleton and adhesion, which triggered the intrinsic apoptotic pathway. This was evidenced by the loss of mitochondrial membrane potential and the activation of caspase-3. nih.gov

In a different context, synthetic guanidine derivatives incorporating a chalcone (B49325) skeleton have also been identified as potent cytotoxic agents against several human leukemia cell lines. nih.gov Research using U-937 leukemia cells as a model indicated that apoptosis was the primary mechanism of cytotoxicity for some of these hybrid compounds. This was confirmed by an increase in the sub-G1 cell population, positive annexin (B1180172) V staining, and caspase activation. nih.gov Notably, these guanidine derivatives were shown to overcome the chemoresistance conferred by the anti-apoptotic protein Bcl-2. nih.gov

A separate line of research on novel benzene-sulfonamide derivatives containing a guanidine group identified a compound, designated 3b, with potent antiproliferative activity against the HL-60 leukemia cell line. rawdatalibrary.net Cell cycle analysis and apoptosis assays confirmed that its cytotoxic effects were linked to the induction of programmed cell death. rawdatalibrary.net These examples collectively suggest that the guanidine scaffold, as present in this compound, is a viable pharmacophore for designing agents that can inhibit cancer cell growth and induce apoptosis through various mechanistic pathways.

Enzyme Inhibition Studies in Cancer Pathways (e.g., FAK Kinase)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a critical role in tumor cell survival, proliferation, migration, and angiogenesis. mdpi.comfrontiersin.org Inhibition of FAK is therefore considered a promising strategy for cancer therapy. frontiersin.org

While there is no specific data on the inhibition of FAK by this compound, the broader class of kinase inhibitors often features structures that could be related. FAK inhibitors are typically developed as ATP-competitive small molecules. mdpi.com Several FAK inhibitors with a pyrimidine (B1678525) backbone have been developed and have shown potent enzymatic inhibition. mdpi.comnih.gov For example, novel 2,4-diaminopyrimidine (B92962) derivatives have demonstrated significant FAK inhibitory activity, with IC50 values in the low nanomolar range, and have been shown to suppress tumor growth in mouse models. nih.gov

Research has shown that FAK inhibitors can block the autophosphorylation of FAK and disrupt downstream signaling pathways such as PI3K/AKT and ERK. mdpi.comfrontiersin.org This disruption leads to cell cycle arrest and the induction of apoptosis in cancer cells. mdpi.com Given that the guanidine group can engage in hydrogen bonding interactions similar to those formed by other functional groups in known kinase inhibitors, it is plausible that a guanidine-containing molecule like this compound could be designed to target the ATP-binding pocket of FAK or other cancer-related kinases. However, this remains a hypothesis that requires experimental validation.

Receptor and Enzyme Modulation Studies

NMDA Receptor Antagonism Investigations

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission and synaptic plasticity in the central nervous system. mdpi.comiipseries.org Antagonism of this receptor is a therapeutic strategy for various neurological and psychiatric conditions.

Specific investigations into this compound as an NMDA receptor antagonist are not prominent in the literature. However, extensive research has been conducted on N,N'-diarylguanidines as a class of non-competitive NMDA receptor antagonists. nih.gov These compounds act at the ion channel site of the receptor. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl rings significantly influence binding affinity. For instance, in a series of symmetrically substituted diphenylguanidines, ortho or meta substituents were found to confer greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov Furthermore, unsymmetrical guanidines, such as those containing a naphthalene (B1677914) ring on one nitrogen and a substituted phenyl ring on the other, showed increased affinity. nih.gov The introduction of small alkyl groups, like a methyl group, on one of the guanidine nitrogens can lead to compounds with high affinity for the NMDA receptor ion channel site and reduced affinity for sigma receptors, thereby improving selectivity. nih.gov A related compound, N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM), has been identified as a selective non-competitive NMDA receptor antagonist. nih.gov The neuroprotective effects of substituted guanidines have been directly correlated with their affinity for the NMDA receptor ion-channel site. nih.gov

Based on these findings, the this compound structure, featuring a substituted aryl group, fits the general profile of a potential NMDA receptor antagonist. The specific electronic and steric contributions of the 5-bromo and 2-methoxy substituents would determine its precise affinity and selectivity for the NMDA receptor complex.

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive and sleep disorders. nih.govnih.gov

The guanidine moiety has been successfully incorporated into potent and selective H3R antagonists. sophion.comdocumentsdelivered.comacs.org While this compound itself has not been specifically profiled, related guanidine derivatives have shown high affinity for this receptor. For example, unsymmetrically substituted guanidines derived from (1H-imidazol-4-yl)alkyl amines have been synthesized and evaluated for H3R activity, with some compounds exhibiting very high potency (pKi of 9.1). documentsdelivered.com

The design of non-imidazole H3R antagonists is an active area of research, and various guanidine-containing structures have been explored. nih.govmdpi.com Studies have shown that simple structural modifications to guanidine-based H3R antagonists can significantly alter their pharmacological profile, sometimes leading to potent activity at other targets like muscarinic receptors. nih.gov This highlights the sensitivity of the guanidine scaffold to structural changes. Given that the guanidine group is a key pharmacophoric element in several known H3R antagonists, it is conceivable that this compound could exhibit activity at this receptor, although its specific affinity and functional profile would need to be determined experimentally.

β-Secretase 1 (BACE1) Inhibition for Neurodegenerative Research

β-Secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brain. rsc.orgnih.govnih.gov

The guanidine functional group has been utilized in the design of BACE1 inhibitors. nih.govproquest.com Specifically, acylguanidines and biaryl guanidines have been investigated as "warheads" or key binding elements that can interact with the catalytic aspartate residues in the active site of the BACE1 enzyme. rsc.orgnih.govproquest.com

Researchers have employed fragment-growing strategies starting from isocytosine (B10225) and acylguanidine cores to develop potent, drug-like BACE1 inhibitors with sub-micromolar IC50 values. rsc.org In one study, a series of biaryl guanidine-based ligands were synthesized and evaluated, with the most potent compound, 1,3-bis(5,6-difluoropyridin-3-yl)guanidine, showing an IC50 of 97 nM. nih.govproquest.com Another study identified 1,3-di(isoquinolin-6-yl)guanidine as a potent BACE1 inhibitor with an IC50 of 6 µM. nih.gov

These studies demonstrate that the guanidine moiety can be effectively incorporated into scaffolds that inhibit BACE1. The this compound structure contains the necessary substituted aryl and guanidine groups that could potentially interact with the active site of BACE1. The bromo- and methoxy-substituted phenyl ring could occupy one of the hydrophobic pockets (S1 or S3) of the enzyme, while the guanidine group interacts with the catalytic aspartyl dyad. However, without direct experimental data, its inhibitory potential remains speculative.

Cholinesterase (AChE/BuChE) Inhibitory Effects

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing the symptoms of Alzheimer's disease. Guanidine derivatives have been explored as potential cholinesterase inhibitors. For instance, studies on natural guanidine-type alkaloids, such as Buthutin A isolated from Buthus martensii Karsch, have shown potent inhibitory activity against both AChE and BuChE, with reported IC50 values of 7.83 µM and 47.44 µM, respectively nih.govmdpi.com. The mechanism of inhibition for some guanidine derivatives has been identified as mixed-type, indicating interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme nih.gov. However, no published studies have specifically evaluated the AChE or BuChE inhibitory effects of this compound.

Multi-Target Directed Ligand (MTDL) Approaches for Complex Pathologies

The development of multi-target directed ligands (MTDLs) is an emerging strategy for treating diseases with complex multifactorial pathologies like Alzheimer's disease and cancer nih.govnih.gov. This approach involves designing a single molecule capable of modulating multiple biological targets simultaneously, which can offer improved efficacy and a better side-effect profile compared to combination therapies nih.govnih.gov. The guanidine scaffold is considered a "privileged" structure in drug design and has been incorporated into MTDL strategies due to its versatile binding properties nih.govnih.gov. Researchers have designed MTDLs that combine histamine H3 receptor antagonism with cholinesterase inhibition for potential neurodegenerative disease therapy nih.gov. Nevertheless, there is no specific research available that describes the design or evaluation of this compound within an MTDL framework for any complex pathology.

Additional Preclinical Pharmacological Investigations

Antioxidant Activity Evaluation

The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in numerous diseases. The antioxidant activity of various substituted guanidines has been investigated. Studies on N-pivaloyl-N',N''-substituted guanidines using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay showed that these compounds possess some antioxidant activity, though it is generally lower than that of standard antioxidants like ascorbic acid ptfarm.plnih.gov. For example, IC50 values for several guanidine ligands ranged from approximately 189 µM to 233 µM, whereas ascorbic acid had an IC50 value of about 52 µM ptfarm.plnih.gov. Research on pyridylguanidines suggests that the presence of electron-donating groups can enhance antioxidant properties researchgate.net. Despite these general findings for the guanidine class and for bromophenol derivatives nih.gov, specific data from antioxidant assays for this compound have not been reported.

In vitro Toxicity Assessment in Mammalian Cell Lines (e.g., lung fibroblast cells)

Evaluating the cytotoxicity of a potential therapeutic agent in normal mammalian cells is a critical step in preclinical development. While various guanidine derivatives have been assessed for their cytotoxic effects, this has predominantly been in the context of anticancer research against various cancer cell lines acs.orgnih.gov. For instance, certain novel guanidines have shown cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) while being relatively less toxic to normal fibroblast cells (BJ) nih.gov. Another study noted that a guanidine-containing copolymer was considered safe for normal human lung fibroblast cells at concentrations below 62.5 µg/mL researchgate.net. However, there is a clear absence of published in vitro toxicity studies for this compound specifically in human lung fibroblasts or other relevant normal mammalian cell lines.

Studies on Metabolic Stability in Preclinical Models

Metabolic stability is a crucial parameter in drug discovery, determining the susceptibility of a compound to metabolism by enzymes, which in turn influences its half-life and bioavailability. No specific studies detailing the in vitro or in vivo metabolic stability of this compound in preclinical models such as liver microsomes or hepatocytes are available in the current body of scientific literature. Research in this area is essential to predict the pharmacokinetic behavior of the compound.

Structure Activity Relationship Sar Analysis and Lead Compound Optimization

Systematic Exploration of Substituent Effects on Biological Efficacy

A systematic investigation into the effects of substituents on the biological efficacy of N-(5-bromo-2-methoxyphenyl)guanidine has not been documented in available research. Such a study would typically involve the synthesis of a library of analogues, where the bromo and methoxy (B1213986) groups on the phenyl ring are varied, and the hydrogen atoms on the guanidine (B92328) moiety are replaced with different functional groups. For instance, the bromine atom at the 5-position could be replaced with other halogens (chloro, fluoro, iodo) or with electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for activity. Similarly, the methoxy group at the 2-position could be altered to other alkoxy groups of varying chain lengths or replaced with a hydroxyl group to investigate the impact of hydrogen bonding potential.

Without experimental data, it is challenging to construct a meaningful data table illustrating these effects. A hypothetical table would showcase variations in biological activity (e.g., IC50 or EC50 values) as a function of these substitutions, providing a clear picture of the SAR.

Identification of Key Pharmacophoric Features for Target Interaction

The identification of key pharmacophoric features of this compound for interaction with a specific biological target is contingent on the availability of SAR data and, ideally, structural information from techniques like X-ray crystallography or NMR spectroscopy. A pharmacophore model for this compound would likely highlight the importance of the guanidinium (B1211019) group as a potential hydrogen bond donor and cation, the phenyl ring as a hydrophobic scaffold, and the bromo and methoxy substituents as modulators of electronic distribution and steric profile. The relative spatial arrangement of these features would be critical for effective binding to a target protein. However, without knowledge of a specific biological target and experimental data, any proposed pharmacophore remains speculative.

Strategies for Enhancing Potency and Selectivity

Strategies to enhance the potency and selectivity of this compound would be guided by the (currently unavailable) SAR insights. Generally, potency could be improved by optimizing the interactions with the target, for example, by introducing substituents that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds. Selectivity against other related targets could be achieved by exploiting subtle differences in the shape and chemical environment of the binding sites. This might involve introducing bulky groups that are accommodated by the target's binding pocket but clash with the binding sites of off-target proteins.

Bioisosteric Replacements in Guanidine Scaffold Modification

The guanidine group is a common motif in medicinal chemistry, often involved in crucial interactions with biological targets. Bioisosteric replacement of the guanidine moiety in this compound could be a valuable strategy to modulate its physicochemical properties, such as basicity and lipophilicity, while retaining or improving its biological activity. Common bioisosteres for the guanidine group include aminopyridines, 2-aminoimidazolines, and other nitrogen-containing heterocycles that can mimic its hydrogen bonding and charge characteristics. The choice of a suitable bioisostere would depend on the specific interactions the guanidine group makes with its target.

Fragment-Based Drug Discovery and Lead Growing Strategies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. In the context of this compound, one could envision a fragment-based approach where smaller chemical fragments corresponding to different parts of the molecule (e.g., 5-bromo-2-methoxyaniline (B1307452) or a simple guanidine fragment) are screened for binding to a biological target. Once a fragment hit is identified, it can be "grown" by adding chemical functionalities to improve its affinity and develop it into a more potent lead compound, potentially resembling the this compound scaffold. However, there is no published research indicating that this specific compound was developed or optimized using such a strategy.

Rational Design Approaches Based on SAR Insights

Rational drug design relies heavily on a solid understanding of the SAR of a lead compound. Once sufficient SAR data for this compound and its analogues become available, computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking could be employed to build predictive models. These models would help in understanding the relationship between the chemical structure and biological activity, and guide the design of new, more potent, and selective analogues. For example, a QSAR model might reveal that a certain combination of electronic and steric properties of the substituents on the phenyl ring is optimal for activity, thereby directing future synthetic efforts.

Applications in Chemical Biology and Advanced Research

Design and Synthesis of Molecular Probes for Biological Systems

While specific molecular probes based on the N-(5-bromo-2-methoxyphenyl)guanidine scaffold are not extensively documented in the literature, its synthesis can be achieved through established methods for preparing substituted aryl guanidines. A common approach involves the reaction of 5-bromo-2-methoxyaniline (B1307452) with a guanylating agent, such as cyanamide (B42294) or a protected S-methylisothiourea, to yield the target guanidine (B92328). Various synthetic protocols, including one-pot syntheses from carbamoyl (B1232498) isothiocyanates or copper-catalyzed three-component reactions, offer versatile routes to such N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org

The guanidinium (B1211019) group is a key feature for molecular probes due to its ability to form strong, directional hydrogen bonds and electrostatic interactions with biological targets like carboxylates and phosphates. The presence of the bromine atom offers several advantages for probe design. It can serve as a heavy atom for phasing in X-ray crystallography, or it can be replaced with a radiolabel, such as bromine-76 (B1195326) or bromine-77, for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, respectively.

Investigation of Molecular Recognition Phenomena (e.g., with nucleic acids)

The guanidinium cation is known to interact with the phosphate (B84403) backbone and the nucleobases of DNA and RNA. These interactions are crucial for the binding of many proteins and small molecules to nucleic acids. Theoretical studies have shown that the guanidinium group can form stable complexes with DNA and RNA nucleobases through both hydrogen bonding and cation-π interactions.

Furthermore, the 5-bromo substitution on the phenyl ring is analogous to the 5-bromo substitution found in 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a well-known thymidine (B127349) analog. When incorporated into DNA, BrdU can sensitize the DNA to UV radiation, leading to the formation of intrastrand crosslinks with adjacent nucleobases, particularly guanine. nih.gov This photochemical reactivity is a specific form of molecular recognition and interaction. The presence of a 5-bromo-phenyl group in this compound suggests it could potentially engage in similar photo-induced interactions if positioned correctly within a biological system.

Contribution of Guanidine Derivatives to the Broader Field of Medicinal Chemistry

The guanidine moiety is considered a privileged scaffold in medicinal chemistry due to its presence in a wide range of natural products and synthetic drugs with diverse biological activities. nih.gov Substituted diarylguanidines have been extensively investigated as ligands for various receptors in the central nervous system.

Notably, a series of N,N'-diarylguanidines have been developed as potent and selective non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds have shown neuroprotective effects in various preclinical models of stroke and neurodegenerative diseases. Structure-activity relationship studies in this class of compounds have revealed that substitutions on the phenyl rings are critical for affinity and selectivity. For example, N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine was found to be a highly active NMDA receptor antagonist. nih.gov This highlights the importance of halogen and other substituents on the phenyl ring in modulating the pharmacological activity of phenylguanidines.

Furthermore, other substituted phenylguanidines have been explored as potential anticancer agents. For instance, N-(5-methoxyphenyl) based sulphonamides with bromo substitutions have demonstrated potent cytotoxic effects against human tumor cell lines. nih.gov While not a guanidine itself, this research underscores the potential utility of the 5-bromo-2-methoxyphenyl moiety in the design of bioactive compounds. The diverse pharmacological profiles of substituted phenylguanidines suggest that this compound could serve as a valuable lead structure for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-(5-bromo-2-methoxyphenyl)guanidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Acylation of guanidine derivatives with substituted benzoyl chlorides in dimethylformamide (DMF) at controlled temperatures (e.g., 12–20°C) is a robust approach. For example, guanidinium hydrochloride can react with activated acyl chlorides (e.g., 5-bromo-2-methoxybenzoyl chloride) in DMF, followed by purification via recrystallization from ethanol/water mixtures. Optimize stoichiometry (1:1.2 molar ratio of guanidine to acyl chloride) and use inert atmospheres to minimize side reactions . Post-synthesis, employ techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) and NMR to confirm purity.

Q. How should researchers characterize the thermal stability and decomposition pathways of this compound under varying experimental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) at heating rates of 10–15°C/min in nitrogen atmospheres can identify decomposition stages. For instance, similar guanidine analogs exhibit multi-step degradation (e.g., initial mass loss at ~235°C, followed by complete decomposition at 268°C). Pair TGA with differential scanning calorimetry (DSC) to detect exothermic/endothermic events and gas chromatography-mass spectrometry (GC-MS) to analyze volatile byproducts .

Q. What in vitro assays are most appropriate for preliminary screening of the compound’s biological activity, such as anti-cancer or antimicrobial effects?

- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin reduction) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. For antimicrobial activity, perform broth microdilution assays (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Parallel testing in fungal models (e.g., C. albicans) and enzyme inhibition assays (e.g., acetylcholinesterase for anti-Alzheimer potential) is advised, referencing protocols for structurally related guanidines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed between different experimental models (e.g., cell lines vs. animal studies)?

- Methodological Answer : Discrepancies may arise from bioavailability differences. Perform pharmacokinetic studies (e.g., dose-standardized AUC comparisons via intravenous vs. oral administration in rodents) to assess absorption and tissue distribution . Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy. Orthogonal assays, such as ex vivo tissue explant models, can bridge in vitro and in vivo findings .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives to enhance target specificity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine or varying methoxy positions). Test these derivatives in parallel using kinase profiling panels (e.g., Eurofins KinaseProfiler) and molecular docking (e.g., AutoDock Vina) against targets like EGFR or DDAH-1. Correlate electronic (Hammett σ values) and steric parameters (Connolly surface areas) with activity trends .

Q. Which crystallographic techniques and software tools are critical for determining the three-dimensional structure and polymorphic forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation (λ = 1.54178 Å) resolves molecular geometry. Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), ensuring R-factor convergence below 5%. For polymorph identification, pair SCXRD with powder XRD and DSC. Use ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. How can researchers employ computational chemistry to predict binding affinities and interaction mechanisms between this compound and potential biological targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) to assess ligand-receptor stability. Use quantum mechanics/molecular mechanics (QM/MM) to analyze charge transfer in enzyme active sites (e.g., DDAH-1). Validate predictions with isothermal titration calorimetry (ITC) for binding thermodynamics and surface plasmon resonance (SPR) for kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.